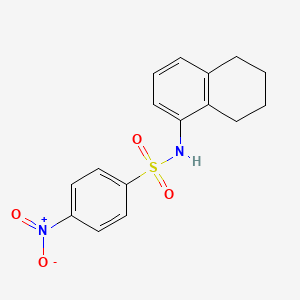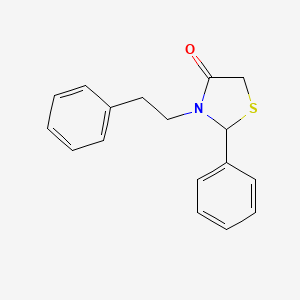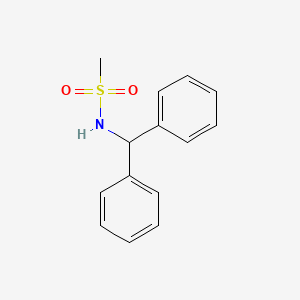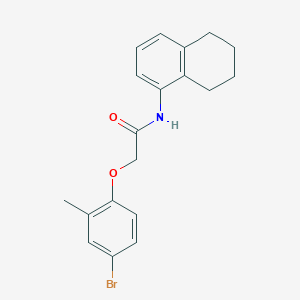![molecular formula C17H26N2O2 B4916338 2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4916338.png)
2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound with a complex structure that includes an ethoxy group, a piperidine ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: Research focuses on understanding the compound’s interactions with biological targets, such as receptors or enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride: This compound shares structural similarities with 2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide, including the presence of a piperidine ring and an ethoxy group.
Other Piperidine Derivatives: Compounds with similar piperidine rings and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-ethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-21-16-8-6-5-7-15(16)17(20)18-14-9-11-19(12-10-14)13(2)3/h5-8,13-14H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBUGOTJHZXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B4916262.png)
![4-(2-oxo-1-piperidinyl)-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4916269.png)
![N'-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA](/img/structure/B4916271.png)

![3-[4-(4-bromo-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4916284.png)
![2-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4916286.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4916290.png)

![4-chloro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4916316.png)



![1-(4-biphenylyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4916347.png)
![Methyl 4-[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4916361.png)
